molecular formula C12H15ClN4 B1388217 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride CAS No. 1171412-23-9

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride

Cat. No.: B1388217
CAS No.: 1171412-23-9
M. Wt: 250.73 g/mol
InChI Key: IGTBBUXXWUUPBS-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C12H15ClN4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring attached to a naphthyridine core, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride typically involves the reaction of 1,6-naphthyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride can be compared with other similar compounds, such as:

    Enoxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

    Nalidixic Acid: Another quinolone antibiotic with structural similarities.

The uniqueness of this compound lies in its specific chemical structure and the presence of the piperazine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-piperazin-1-yl-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTBBUXXWUUPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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